methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
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Description
Methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate is a useful research compound. Its molecular formula is C20H13Cl2NO5 and its molecular weight is 418.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.0170779 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Indole derivatives, which share some structural similarities, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically achieved through interactions with specific cellular targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Biological Activity
Methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate (CAS Number: 883511-10-2) is a synthetic compound belonging to the class of pyranochromenes. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Property | Value |
---|---|
Molecular Formula | C20H13Cl2NO5 |
Molecular Weight | 418.2 g/mol |
CAS Number | 883511-10-2 |
Research indicates that compounds within the pyranochromene class exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms of action for this compound are not fully elucidated but may involve:
- Inhibition of Kinases : Similar compounds have shown inhibitory activity against various kinases, such as EGFR and VEGFR-2. These kinases are crucial in cancer cell proliferation and angiogenesis .
- Cytotoxic Effects : Preliminary studies have demonstrated that related compounds exhibit cytotoxicity against several cancer cell lines (e.g., MCF-7, HCT-116). These studies typically utilize assays such as MTT to assess cell viability and determine IC50 values .
Anticancer Activity
A significant focus of recent studies has been on the anticancer properties of this compound. In vitro assays have indicated promising results:
- Cell Lines Tested : The compound was evaluated against multiple human cancer cell lines:
- Breast Cancer : MCF-7
- Colon Cancer : HCT-116
- Prostate Cancer : PC-3
- Lung Cancer : A549
- Liver Cancer : HepG-2
The results showed selective cytotoxicity towards malignant cells while exhibiting lower toxicity towards normal cell lines (e.g., WI-38) .
Anti-inflammatory Activity
In addition to its anticancer properties, there is emerging evidence suggesting anti-inflammatory effects. Compounds similar to methyl 2-amino derivatives have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
-
Case Study on Anticancer Efficacy :
- A study involving a series of pyranochromene derivatives found that those with electron-donating groups exhibited enhanced activity against cancer cell lines compared to those without such modifications. Methyl 2-amino derivatives were highlighted for their potential in further development as anticancer agents .
- In Silico Studies :
Properties
IUPAC Name |
methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO5/c1-26-19(24)16-14(13-10(21)6-4-7-11(13)22)15-17(28-18(16)23)9-5-2-3-8-12(9)27-20(15)25/h2-8,14H,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQJPUNYOBOHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)OC4=CC=CC=C42)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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